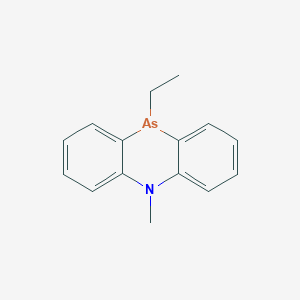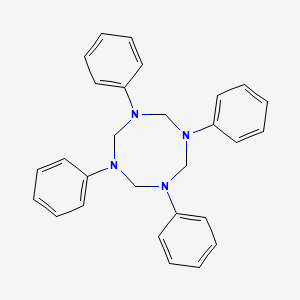
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane is a chemical compound characterized by its unique structure, which includes four phenyl groups attached to a tetrazocane ring
Vorbereitungsmethoden
The synthesis of 1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane typically involves the reaction of tetrazocane with phenyl-containing reagents under specific conditions. One common method includes the use of phenyl lithium or phenyl magnesium bromide in an inert atmosphere to prevent unwanted side reactions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial production methods may involve scaling up these laboratory procedures, with additional steps to ensure the consistency and quality of the final product. This might include purification processes such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the phenyl groups.
Substitution: Substitution reactions can occur when the phenyl groups are replaced by other functional groups using reagents such as halogens or alkylating agents.
Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired products are obtained. Major products from these reactions include various substituted tetrazocane derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and as a reagent in organic synthesis.
Biology: Research is ongoing to explore its potential as a bioactive compound, including its interactions with biological macromolecules.
Medicine: There is interest in its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can lead to changes in the activity of these targets, resulting in various biological or chemical effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,3,5,7-Tetraphenyl-1,3,5,7-tetrazocane can be compared with other similar compounds, such as:
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane: Known for its use in energetic materials, this compound has different applications and properties compared to this compound.
1,3,5,7-Tetramethyl-1,3,5,7-tetrazocane: This compound has methyl groups instead of phenyl groups, leading to different chemical reactivity and applications.
1,3,5,7-Tetraphenyladamantane: While structurally similar, this compound has different physical and chemical properties due to the adamantane core.
The uniqueness of this compound lies in its specific structural arrangement and the presence of phenyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
112633-15-5 |
|---|---|
Molekularformel |
C28H28N4 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
1,3,5,7-tetraphenyl-1,3,5,7-tetrazocane |
InChI |
InChI=1S/C28H28N4/c1-5-13-25(14-6-1)29-21-30(26-15-7-2-8-16-26)23-32(28-19-11-4-12-20-28)24-31(22-29)27-17-9-3-10-18-27/h1-20H,21-24H2 |
InChI-Schlüssel |
FZKCTCIBPBFMRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1N(CN(CN(CN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



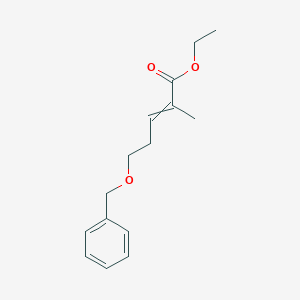
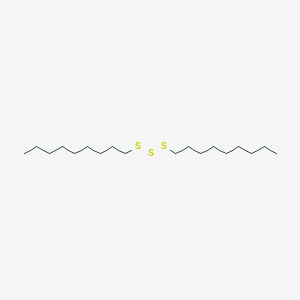
![2,4-Di-tert-butyl-6-[methoxy(diphenyl)silyl]phenol](/img/structure/B14294997.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)
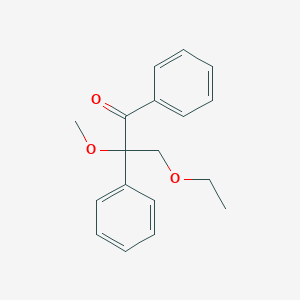
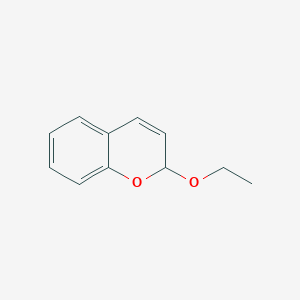



![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
